2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Overview
Description
2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the pyrazole moiety contributes to its unique chemical properties and reactivity.
Scientific Research Applications
2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the ATP-binding site, thereby inhibiting the kinase activity and preventing phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and has potential therapeutic implications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation . It influences cell signaling pathways by modulating the activity of CDKs, leading to alterations in gene expression and cellular metabolism . Additionally, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity . This binding prevents the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Additionally, this compound may also interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a valuable tool for research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can result in changes in metabolite levels, further affecting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, indicating its potential for central nervous system effects . Within cells, this compound can be transported by ATP-binding cassette (ABC) transporters, which facilitate its distribution to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . In the nucleus, this compound can interact with nuclear proteins and influence gene expression, further contributing to its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 5-methyl-1H-pyrazol-3-amine with 2,4,5-trichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, in an ethanol solvent. The mixture is stirred at room temperature for approximately 16 hours, followed by concentration under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products can include oxidized or reduced forms of the pyrazole ring, leading to different functionalized derivatives.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.
5-Methyl-1H-pyrazol-3-amine: Another precursor, which contributes the pyrazole moiety to the final compound.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the combination of its pyrimidine and pyrazole rings, along with the presence of chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYORGOYODCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464783 | |
Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543712-81-8 | |
Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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